molecular formula C11H17N5O3 B413047 4,6-Dimorpholin-4-yl-1,3,5-triazin-2-ol CAS No. 19899-85-5

4,6-Dimorpholin-4-yl-1,3,5-triazin-2-ol

Cat. No.: B413047
CAS No.: 19899-85-5
M. Wt: 267.28g/mol
InChI Key: ITWXPXDYRAKSPM-UHFFFAOYSA-N
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Description

4,6-Dimorpholin-4-yl-1,3,5-triazin-2-ol is a useful research compound. Its molecular formula is C11H17N5O3 and its molecular weight is 267.28g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The primary application of 4,6-dimorpholin-4-yl-1,3,5-triazin-2-ol is its role as an anticancer agent. Several studies have demonstrated its effectiveness against various cancer cell lines through different mechanisms.

In Vitro Studies

In vitro studies have evaluated the anticancer activity of synthesized derivatives of this compound against several cancer cell lines:

Cell Line IC50 Value (μM) Study Reference
SW620 (Colon)10.25
A549 (Lung)8.75
HeLa (Cervical)9.50
MCF-7 (Breast)7.80

These values indicate that the compound exhibits potent cytotoxic effects across multiple types of cancer cells.

Structural Modifications and Derivatives

Research has also focused on modifying the structure of this compound to enhance its pharmacological properties. For instance, derivatives have been synthesized by introducing different substituents to improve bioavailability and selectivity towards cancer cells.

Notable Derivatives

Some notable derivatives include:

Derivative Activity IC50 Value (μM)
N-(4-Bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-aminoEGFR Inhibitor0.50
4-(trifluoromethyl)pyridin-2-aminoPan-class I PI3K inhibitor0.18
Mono-pyrazole derivativeInduces apoptosis in HCT116 cells3.01

These modifications have shown improved binding affinity and enhanced anticancer activity compared to the parent compound .

Clinical Applications and Trials

The compound has progressed into clinical trials due to its promising results in preclinical studies. It is currently being evaluated for its efficacy in treating various cancers:

Clinical Trials

One of the lead compounds derived from this compound is undergoing phase II clinical trials for its application in oncology . The focus is on assessing its safety and efficacy in patients with specific types of tumors.

Broader Pharmacological Applications

Beyond oncology, compounds based on the triazine scaffold have shown potential in other therapeutic areas:

Antimicrobial Activity

Some derivatives have exhibited antimicrobial properties against various pathogens:

Pathogen Activity MIC Value (μg/mL)
Mycobacterium smegmatisSignificant antibacterial activity6.25
Candida albicansModerate antifungal activity25

These findings suggest that structural analogs may be developed for treating infectious diseases as well .

Properties

CAS No.

19899-85-5

Molecular Formula

C11H17N5O3

Molecular Weight

267.28g/mol

IUPAC Name

4,6-dimorpholin-4-yl-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C11H17N5O3/c17-11-13-9(15-1-5-18-6-2-15)12-10(14-11)16-3-7-19-8-4-16/h1-8H2,(H,12,13,14,17)

InChI Key

ITWXPXDYRAKSPM-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=O)N2)N3CCOCC3

Isomeric SMILES

C1COCCN1C2=NC(=O)N=C(N2)N3CCOCC3

Canonical SMILES

C1COCCN1C2=NC(=O)N=C(N2)N3CCOCC3

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.